Ebrotidine

Übersicht

Beschreibung

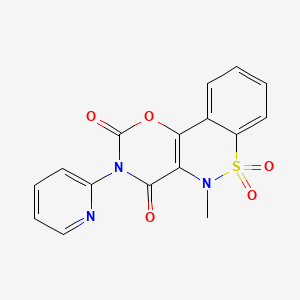

Ebrotidin ist eine Verbindung, die zur Klasse der H2-Rezeptor-Antagonisten gehört. Es ist bekannt für seine gastroprotektive Wirkung gegen Ethanol-, Aspirin- oder Stress-induzierte Schäden der Magenschleimhaut. Die antisekretorischen Eigenschaften von Ebrotidin sind denen von Ranitidin ähnlich und etwa zehnmal größer als die von Cimetidin . Ebrotidin zeigt auch eine Anti-Helicobacter-pylori-Aktivität, indem es das Urease-Enzym und die proteolytische und mukolitische Aktivität des Bakteriums hemmt .

Wirkmechanismus

Ebrotidin entfaltet seine Wirkung, indem es H2-Rezeptoren auf den Parietalzellen im Magen blockiert und so die Magensäuresekretion reduziert. Es hemmt auch das Urease-Enzym und die proteolytische und mukolitische Aktivität von Helicobacter pylori, was zu seinen gastroprotektiven Eigenschaften beiträgt . Zu den molekularen Zielstrukturen gehören die H2-Rezeptoren und verschiedene Enzyme, die an der Abwehr der Magenschleimhaut beteiligt sind .

Biochemische Analyse

Biochemical Properties

Ebrotidine interacts with the H2 receptor, a protein that plays a crucial role in biochemical reactions related to gastric acid secretion . It also exhibits anti-Helicobacter pylori activity via inhibition of the urease enzyme and the proteolytic and mucolytic activities of the bacterium . This interaction is synergistic with a number of antibacterial agents .

Cellular Effects

This compound influences cell function by acting as an antagonist to the H2 receptor, thereby reducing gastric acid secretion . It also counteracts the inhibitory effects of H. pylori lipopolysaccharides , which can impact cell signaling pathways and gene expression related to gastric mucosal defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the H2 receptor, inhibiting its activity and thereby reducing gastric acid secretion . Additionally, it inhibits the urease enzyme and the proteolytic and mucolytic activities of H. pylori , leading to changes in the bacterium’s gene expression and overall activity.

Metabolic Pathways

This compound is involved in the metabolic pathway related to gastric acid secretion, where it interacts with the H2 receptor

Vorbereitungsmethoden

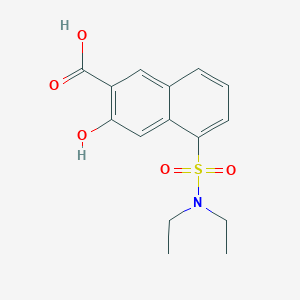

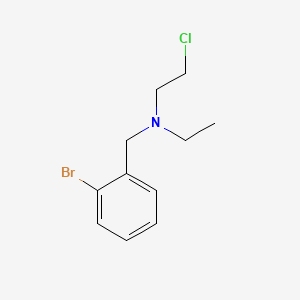

Synthesewege und Reaktionsbedingungen

Die Synthese von Ebrotidin erfolgt in mehreren Schritten, beginnend mit der Herstellung des Thiazolrings, gefolgt von der Einführung der Sulfonamidgruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Triethylamin. Das Endprodukt wird durch Kristallisation und Reinigungsprozesse erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Ebrotidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ebrotidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ebrotidin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Sulfoxide wieder in Sulfide umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate von Ebrotidin .

Wissenschaftliche Forschungsanwendungen

Ebrotidin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung zur Untersuchung von H2-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf den Schutz der Magenschleimhaut und die Anti-Helicobacter-pylori-Aktivität.

Medizin: Wird zur Behandlung von Magengeschwüren oder Zwölffingerdarmgeschwüren und erosiver Refluxösophagitis eingesetzt.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und als Referenzstandard in der Qualitätskontrolle eingesetzt

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ranitidin: Ein weiterer H2-Rezeptor-Antagonist mit ähnlichen antisekretorischen Eigenschaften.

Cimetidin: Ein älterer H2-Rezeptor-Antagonist mit geringerer Potenz im Vergleich zu Ebrotidin.

Famotidin: Ein potenterer H2-Rezeptor-Antagonist mit längerer Wirkdauer.

Einzigartigkeit von Ebrotidin

Ebrotidin ist aufgrund seiner zweifachen Wirkung, die Magensäuresekretion zu reduzieren und Helicobacter pylori zu hemmen, einzigartig. Diese doppelte Wirkung macht es effektiver bei der Behandlung von Magengeschwüren und dem Schutz der Magenschleimhaut im Vergleich zu anderen H2-Rezeptor-Antagonisten .

Eigenschaften

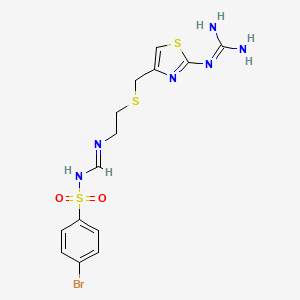

IUPAC Name |

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143601 | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100981-43-9 | |

| Record name | Ebrotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebrotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebrotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

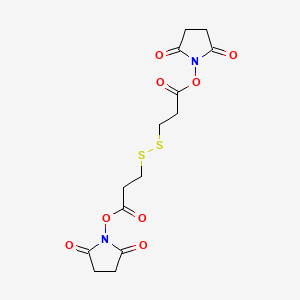

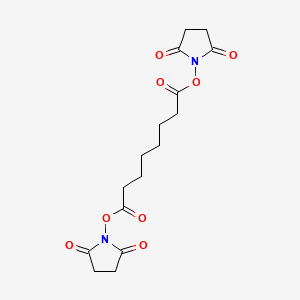

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ebrotidine is a competitive histamine H2-receptor antagonist. [, , ] It binds to the H2-receptor, primarily found on parietal cells in the stomach, preventing histamine from binding and activating the receptor. [, , ] This blockade inhibits the histamine-mediated pathway of gastric acid secretion. [, , ] Consequently, this compound reduces both basal and stimulated gastric acid secretion, mitigating the damaging effects of excess acid in conditions like peptic ulcers. [, , ] In addition to its antisecretory activity, this compound also exhibits gastroprotective properties, enhancing the integrity and defensive mechanisms of the gastric mucosa. [, , ]

ANone: this compound's molecular formula is C16H20BrN7O3S2, and its molecular weight is 486.42 g/mol. [, , ] Various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry (both APCI and ESI), have been employed to characterize this compound and its metabolites. [, , ] These techniques provide insights into the drug's structure, fragmentation patterns, and metabolic transformations.

ANone: this compound exhibits relatively rapid absorption after oral administration, reaching peak plasma concentrations (Cmax) within 2-3 hours (Tmax). [, ] The drug's behavior is considered linear within the tested dose ranges (150-800 mg). [, ] this compound undergoes metabolism, primarily to its major metabolite, this compound sulfoxide. [, ] The terminal elimination half-life (t1/2 beta) ranges from approximately 7-20 hours, depending on the dose. [, ] this compound does not accumulate with multiple dosing, reaching a steady state within 24-48 hours. [] It is primarily excreted in urine, mainly as this compound sulfoxide, along with unchanged drug and minor metabolites. []

ANone: this compound has shown promising efficacy in various preclinical models. It demonstrates a protective effect against gastric lesions induced by various agents, including ethanol, indomethacin, and aspirin in rats. [, , , , ] Furthermore, this compound exhibits anti-Helicobacter pylori activity in vitro, inhibiting bacterial urease, protease, and lipase activity. [, ] This anti-H. pylori activity is synergistic with several antimicrobial agents, enhancing their efficacy. [, ] Clinically, this compound has been investigated in the treatment of duodenal ulcers, demonstrating comparable efficacy to ranitidine in healing rates. [, , , , ] It also displays promising results in preventing NSAID-induced gastroduodenal lesions. [, ] this compound appears to be particularly beneficial in promoting ulcer healing in smokers compared to ranitidine. [, ]

ANone: this compound generally exhibits a good safety profile in preclinical and clinical settings. In chronic toxicity studies in rodents, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 200 mg/kg/day in rats and 50 mg/kg/day in mice. [] Carcinogenicity studies in mice and rats showed no evidence of this compound inducing tumors at doses up to 500 mg/kg/day, even after prolonged administration (18 months in mice, 24 months in rats). [] Reproduction toxicity studies in rats and rabbits indicated no adverse effects on fertility, embryo-fetal development, or peri- and postnatal development at doses up to 500 mg/kg/day in rats and 25 mg/kg/day in rabbits. [] Clinically, this compound has been well-tolerated in human studies, with a low incidence of adverse events, comparable to placebo. [, , , , , ] The most commonly reported side effect was diarrhea, observed in one patient receiving this compound in a clinical trial. [] No significant changes in vital signs, laboratory parameters, or hematological indices were reported in clinical trials with this compound. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.